2-(4,6-Difluoropyridin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-Difluoropyridin-2-YL)ethanamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 2-(4,6-Difluoropyridin-2-YL)ethanamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method involves the treatment of commercially available fluorinated pyridine derivatives with appropriate reagents. For example, 3,5-dichloro-2,4,6-trifluoropyridine can be treated with sodium methoxide, followed by reduction with palladium on carbon (Pd/C) in the presence of ammonium formate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4,6-Difluoropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen or ammonium formate.
Oxidation Reactions: Oxidation of the ethanamine side chain can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions can produce partially or fully reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,6-Difluoropyridin-2-YL)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals.
Agrochemicals: It is used in the development of herbicides and insecticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action of 2-(4,6-Difluoropyridin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the pyridine ring enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and binding affinity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(4,6-Difluoropyridin-2-YL)ethanamine can be compared with other fluorinated pyridines and ethanamine derivatives:
2-(4,6-Dimethylpyrimidin-2-YL)ethanamine: This compound has methyl groups instead of fluorine atoms, resulting in different chemical and biological properties.
2-(4,4-Difluoropiperidin-1-yl)ethanamine: This compound has a piperidine ring instead of a pyridine ring, which affects its reactivity and applications.
Trifluoromethylpyridines: These compounds have a trifluoromethyl group instead of difluoropyridine, leading to different physicochemical properties and applications.
Eigenschaften
Molekularformel |
C7H8F2N2 |
---|---|
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2-(4,6-difluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8F2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1-2,10H2 |
InChI-Schlüssel |
FOWAGHBBCRBTES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.